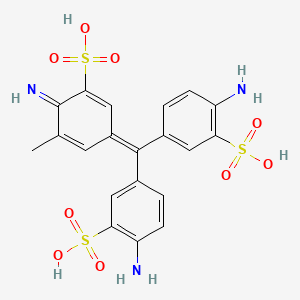
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a piperazine ring with a methyl group
Métodos De Preparación
The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring is synthesized through cyclization reactions involving appropriate precursors.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopentane precursor.
Carboxylic Acid Group Addition: The carboxylic acid group is added through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, enhancing the compound’s versatility.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine ring but differs in the alkyl chain length and functional groups.
1-(4-Methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine ring and a carboxylic acid group but has a different carbon chain length.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20N2O2/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11/h2-9H2,1H3,(H,14,15) |
Clave InChI |
AGTFLFIERCJQMI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
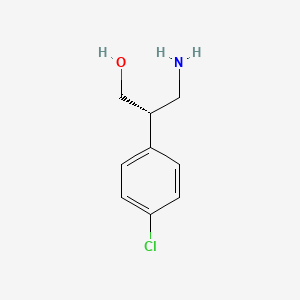
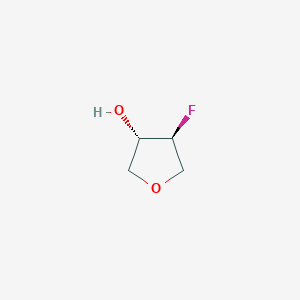

![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
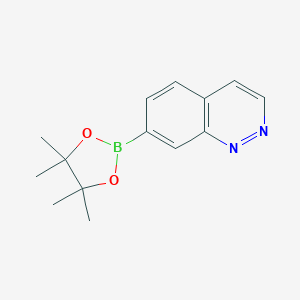
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
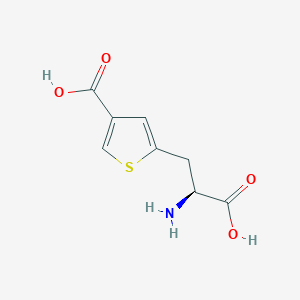
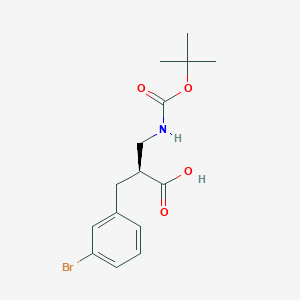
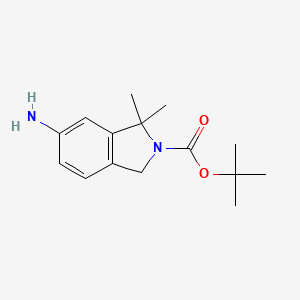
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
